4-methoxy-3-methylbenzene-1,2-diamine
Overview
Description
. This compound is characterized by the presence of two amino groups (-NH2) attached to a benzene ring, which also contains a methoxy group (-OCH3) and a methyl group (-CH3). It is a derivative of benzene and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
As a derivative of benzene, it likely interacts with biological molecules through electrophilic aromatic substitution .
Mode of Action
The mode of action of 4-methoxy-3-methylbenzene-1,2-diamine involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution, which can potentially affect various biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 15219 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s interaction with its targets through electrophilic aromatic substitution could potentially lead to various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled with appropriate protective equipment and should be used in a well-ventilated area to avoid inhalation . The compound’s stability and reactivity may also be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
The synthesis of 4-methoxy-3-methylbenzene-1,2-diamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino groups . Industrial production methods may include electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, followed by reduction and further functional group modifications .
Chemical Reactions Analysis
4-Methoxy-3-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or other substituents.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution by electrophiles.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives.
Scientific Research Applications
4-Methoxy-3-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
4-Methoxy-3-methylbenzene-1,2-diamine can be compared with other similar compounds such as:
4-Chloro-3-methylbenzene-1,2-diamine: This compound has a chlorine substituent instead of a methoxy group, which can significantly alter its reactivity and applications.
3,4-Diaminotoluene: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methylbenzene-1,2-diamine: Similar structure but without the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-methoxy-3-methylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPFTMDBQWVKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97433-22-2 | |
Record name | 4-methoxy-3-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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